N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Medicinal Chemistry Structure–Activity Relationship (SAR) Electronic Effects

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide (CAS 1448030-14-5) belongs to the pyrazole–thiophene carboxamide class, characterized by a 3-trifluoromethylpyrazole ring linked via an ethylene spacer to a thiophene-3-carboxamide terminus (molecular formula C₁₁H₁₀F₃N₃OS, MW 289.28 g/mol). The compound is a synthetic small molecule offered as a research chemical, with its structure confirmed by standard spectroscopic techniques including NMR and mass spectrometry.

Molecular Formula C11H10F3N3OS
Molecular Weight 289.28
CAS No. 1448030-14-5
Cat. No. B2711705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
CAS1448030-14-5
Molecular FormulaC11H10F3N3OS
Molecular Weight289.28
Structural Identifiers
SMILESC1=CN(N=C1C(F)(F)F)CCNC(=O)C2=CSC=C2
InChIInChI=1S/C11H10F3N3OS/c12-11(13,14)9-1-4-17(16-9)5-3-15-10(18)8-2-6-19-7-8/h1-2,4,6-7H,3,5H2,(H,15,18)
InChIKeyBJJCELZIZDQAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide (CAS 1448030-14-5): A Structurally Defined Pyrazole–Thiophene Hybrid Research Tool


N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide (CAS 1448030-14-5) belongs to the pyrazole–thiophene carboxamide class, characterized by a 3-trifluoromethylpyrazole ring linked via an ethylene spacer to a thiophene-3-carboxamide terminus (molecular formula C₁₁H₁₀F₃N₃OS, MW 289.28 g/mol) . The compound is a synthetic small molecule offered as a research chemical, with its structure confirmed by standard spectroscopic techniques including NMR and mass spectrometry . Its substitution pattern—the trifluoromethyl group at the pyrazole 3-position and the carboxamide attached to the thiophene 3-position—generates a unique spatial and electronic profile that distinguishes it from positional isomers and other pyrazole–thiophene hybrids commonly found in discovery libraries.

Why Off-the-Shelf Pyrazole–Thiophene Hybrids Cannot Replace CAS 1448030-14-5 Without Loss of Regiochemical Integrity and Target-Interaction Profile


Although numerous pyrazole–thiophene carboxamides populate screening collections, even subtle changes in ring connectivity (e.g., thiophene-2-carboxamide vs. thiophene-3-carboxamide) or in the position of the trifluoromethyl substituent on the pyrazole can drastically alter molecular recognition, metabolic stability, and selectivity . Evidence from analogous series demonstrates that moving the carboxamide from the 3-position to the 2-position of the thiophene redirects the dipole moment vector and modifies hydrogen-bonding geometry, while changing the trifluoromethyl position affects lipophilicity-driven off-target binding . Consequently, treating CAS 1448030-14-5 as a generic 'pyrazole–thiophene' block without respecting its precise regiochemistry will introduce uncontrolled variables into structure–activity studies, undermining reproducibility and interpretability of screening data.

CAS 1448030-14-5: Definitive Differential Evidence Against Structural Analogs


Regioisomeric Specificity: Thiophene-3-Carboxamide vs. Thiophene-2-Carboxamide Alters Electrostatic Potential and H-Bonding Geometry

The target compound positions the carboxamide group at the thiophene 3-position, in contrast to the widely available N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide (CAS 1448037-22-6) . Quantum-chemical calculations on the unsubstituted parent scaffolds show that the electrostatic potential minimum associated with the carbonyl oxygen shifts by approximately 12 kJ/mol between the 2- and 3-carboxamide regioisomers, and the C–N–C bond angle at the amide junction differs by ~5°, altering the directionality of the hydrogen-bond acceptor vector . These electronic and geometric differences propagate into differential recognition by dihydrofolate reductase and kinase ATP-binding sites, where the thiophene-3-carboxamide regioisomer can engage a unique set of backbone amide contacts that the 2-carboxamide isomer cannot replicate.

Medicinal Chemistry Structure–Activity Relationship (SAR) Electronic Effects

Trifluoromethyl Positional Constraint: 3-CF3-Pyrazole vs. 5-CF3-Pyrazole Modulates Lipophilicity and Metabolic Soft Spot Exposure

The target compound carries the trifluoromethyl group at the pyrazole 3-position, as opposed to analogs bearing the CF₃ at the 5-position (e.g., 5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl derivatives) . In the broader pyrazole chemical space, 3-CF₃ substitution consistently yields a log D₇.₄ approximately 0.3–0.5 units lower than the corresponding 5-CF₃ isomer when the remainder of the molecule is held constant, attributable to differences in solvation of the pyrazole ring . This difference directly affects permeability, CYP450-mediated oxidative metabolism, and plasma protein binding, all of which have been documented to vary by >2-fold between pyrazole regioisomers in matched molecular pair analyses .

Drug Metabolism Lipophilicity Positional Isomerism

Ethylene Linker vs. Acetamide Linker: Conformational Flexibility and Spacing Alter Target Engagement Kinetics

CAS 1448030-14-5 employs an ethylene (–CH₂CH₂–) spacer between the pyrazole and the amide nitrogen, whereas many commercially prevalent analogs use an acetamide (–CH₂CONH–) or a direct N–CO connection . In carboxamide-bearing heterocycle series, an ethylene linker introduces two additional rotatable bonds, increasing the ensemble of accessible conformations and typically reducing the entropic penalty upon binding to flexible protein pockets. Kinetic solubility measurements on structurally related pyrazole–ethyl–amide derivatives in phosphate-buffered saline (pH 7.4) show solubility values in the range of 50–150 μM , whereas the corresponding acetamide-linked analogs often exhibit 2- to 5-fold lower solubility due to increased planarity and crystal packing energy . This difference can directly impact assay reproducibility and dose–response curve quality in biochemical screens.

Target Engagement Conformational Analysis Linker Chemistry

Absence of Additional Heterocyclic Substituents Preserves Low Molecular Complexity for Fragment-Based Drug Discovery (FBDD) Library Design

Unlike heavily decorated analogs such as N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide (MW 357.4 g/mol, CAS 1797617-12-9) , the target compound (MW 289.28 g/mol) remains within the 'rule-of-three' boundary typically applied to fragment library design (MW ≤ 300, clogP ≤ 3, hydrogen-bond donors ≤ 3, hydrogen-bond acceptors ≤ 3) . Its lower molecular complexity reduces the probability of cryptic protein binding and simplifies NMR-based screening hit deconvolution. In fragment-based campaigns, maintaining MW below 300 translates to a ligand efficiency (LE) advantage of approximately 0.05–0.10 kcal/mol per heavy atom compared to fragments exceeding 300 Da with equivalent potency, enabling more efficient hit-to-lead optimization .

Fragment-Based Drug Discovery Ligand Efficiency Library Design

Optimal Application Domains for N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide Based on Verified Differentiation


Regioisomer-Specific Pharmacophore Hypothesis Testing in Kinase or GPCR Programs

Medicinal chemistry teams pursuing a pharmacophore model that explicitly requires a hydrogen-bond acceptor vector emanating from the thiophene 3-position, rather than the 2-position, should select CAS 1448030-14-5 as the reference probe. The electrostatic potential and angular differences documented in Evidence Item 1 directly affect docking poses and QSAR predictions, making the 2-carboxamide isomer (CAS 1448037-22-6) an inadequate substitute . Use this compound to test whether the predicted binding mode translates into measured affinity in fluorescence polarization or TR-FRET displacement assays.

Metabolic Stability Screening Campaigns Requiring a Lower-Lipophilicity Starting Point

When the lead optimization strategy aims to reduce log D to improve metabolic stability while maintaining the trifluoromethyl pharmacophore, the 3-CF₃-pyrazole isomer (CAS 1448030-14-5) provides a systematic 0.3–0.5 log unit lipophilicity advantage over 5-CF₃ isomers, as shown in Evidence Item 2 . Deploy this compound as a matched-pair control alongside the 5-CF₃ variant in a microsomal stability assay (human or rat liver microsomes, NADPH cofactor, 1 µM test concentration) to quantitate the intrinsic clearance benefit attributable solely to the CF₃ position.

Fragment-Based Screening Library Expansion with Rule-of-Three-Compliant Pyrazole–Thiophene Scaffolds

Fragment library curators seeking to expand chemical diversity within the MW ≤ 300 window should incorporate CAS 1448030-14-5 as a representative of the ethylene-linked pyrazole–thiophene-3-carboxamide chemotype. Its MW (289.28 g/mol) and heavy-atom count (19) satisfy rule-of-three criteria, unlike the bulkier 5-cyclopropyl analog (MW 357.4 g/mol), as established in Evidence Item 4 . Screen this fragment in a primary biophysical assay (SPR, STD-NMR, or thermal shift) at concentrations up to 1 mM to identify initial hits suitable for structure-guided elaboration.

Solubility-Challenged Biochemical Assay Workflows Requiring High-Quality Concentration–Response Data

Biochemical screening groups experiencing frequent dose–response curve failures due to compound precipitation should favor the ethylene-linked scaffold of CAS 1448030-14-5 over acetamide-linked analogs that exhibit 2- to 5-fold lower kinetic solubility, as outlined in Evidence Item 3 . Incorporate this compound in an automated liquid-handling protocol with nephelometric solubility monitoring to confirm that the measured soluble concentration remains above the assay's expected IC₅₀ across the entire dose range, thereby minimizing false-negative artifacts.

Quote Request

Request a Quote for N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.